molecular formula C8H8Cl2O B8690249 8,8-Dichlorobicyclo[4.2.0]oct-2-en-7-one CAS No. 51592-71-3

8,8-Dichlorobicyclo[4.2.0]oct-2-en-7-one

Cat. No.: B8690249
CAS No.: 51592-71-3
M. Wt: 191.05 g/mol
InChI Key: MHFJPIZWTIKAND-UHFFFAOYSA-N
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Description

8,8-Dichlorobicyclo[4.2.0]oct-2-en-7-one is a useful research compound. Its molecular formula is C8H8Cl2O and its molecular weight is 191.05 g/mol. The purity is usually 95%.
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Properties

CAS No.

51592-71-3

Molecular Formula

C8H8Cl2O

Molecular Weight

191.05 g/mol

IUPAC Name

8,8-dichlorobicyclo[4.2.0]oct-2-en-7-one

InChI

InChI=1S/C8H8Cl2O/c9-8(10)6-4-2-1-3-5(6)7(8)11/h2,4-6H,1,3H2

InChI Key

MHFJPIZWTIKAND-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C=C1)C(C2=O)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 34.0 g of cyclohexadiene and 35.0 g of dichloroacetyl chloride in 300 ml of diethyl ether under nitrogen was refluxed while adding 31.5 g of triethylamine dropwise over a period of 3 hours. The mixture was then stirred at room temperature for 20 hours and filtered. The filtrate was washed with brine, 1N hydrochloric acid, saturated sodium bicarbonate and then dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure and the residue distilled to give 32 g of 8,8-dichlorobicyclo[4.2.0]oct-2-en-7-one.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3 liters of water, 150 g of an active Bakers Yeast, 15 g of edible yeast and 10 g of sucrose were stirred at 32° C. A solution of 24 g of 8,8-dichloro-bicyclo[4.2.0]oct-2-en-7-one in 170 ml of ethanol was added dropwise over a 15 minute period, followed by a further 5 g of sucrose. After stirring for 45 minutes the reaction mixture was centrifuged to remove the yeast, which was washed with acetone and the washings combined with the aqueous product from the centrifuge. The combined product was washed several times with ethyl acetate, the organic washings combined filtered and the solvent removed from the filtrate under reduced pressure. The residue was chromatographed on silica gel, eluting with 5% acetone in hexane, initially and gradually increasing the proportion of acetone to 100%, giving 4.0 g of (1S,6R)-8,8-dichlorobicyclo[4.2.0]oct-2-en-7-one (4) as a liquid, [α]D =-78.7° (C=0.8, CHCl3), and 8.8 g of crude (1R,6S,7S)-8,8-dichlorobicyclo[4.2.0]oct-2-en-7-ol (5), which was recrystallized from hexane to give 6.4 g of pure (5), m.p.=86°-7° C., [α]D =-217.1° (C=0.6, CHCl3).
Name
Quantity
3 L
Type
reactant
Reaction Step One
Name
sucrose
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
solvent
Reaction Step Two
Name
sucrose
Quantity
5 g
Type
reactant
Reaction Step Three

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